Pyrrolidine Linoleamide
Overview
Description
Pyrrolidine linoleamide is a derivative of linoleic acid, an essential fatty acid. This compound is known for its potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells . It is significantly more effective against cancer cells compared to non-cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine linoleamide can be synthesized through the reaction of linoleic acid with pyrrolidine. The process typically involves the activation of linoleic acid, followed by its reaction with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine linoleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where the pyrrolidine ring or the linoleamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield more saturated amides.
Scientific Research Applications
Pyrrolidine linoleamide has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and reactivity.
Biology: Its antiproliferative properties make it a valuable compound for studying cancer cell biology and the mechanisms of cell growth inhibition.
Medicine: Research into its potential therapeutic applications for cancer treatment is ongoing.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which pyrrolidine linoleamide exerts its effects involves the inhibition of cell proliferation. It targets specific molecular pathways that regulate cell growth and division. The exact molecular targets are still under investigation, but it is known to interfere with the signaling pathways that promote cancer cell survival and proliferation .
Comparison with Similar Compounds
Pyrrolidine linoleamide is unique due to its potent antiproliferative activity. Similar compounds include:
Linoleic acid: The parent compound, which is less effective in inhibiting cancer cell growth.
Other fatty acid amides: Compounds such as oleamide and stearamide, which have different biological activities and potencies.
This compound stands out due to its higher efficacy against cancer cells and its potential for therapeutic applications .
Properties
IUPAC Name |
(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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